Ethyl 4-(3,5-dichloro-phenoxy)butanoate
Description
Ethyl 4-(3,5-dichloro-phenoxy)butanoate is an ester derivative characterized by a butanoate backbone substituted with a 3,5-dichloro-phenoxy group. The compound’s structure combines an ethyl ester moiety with a halogenated aromatic ether, conferring unique physicochemical properties, such as altered volatility, solubility, and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 4-(3,5-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-5-17-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
OSIVZEGTRJDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dichloro-phenoxy)butanoate typically involves the esterification of 4-(3,5-dichloro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: 4-(3,5-dichloro-phenoxy)butanoic acid.
Reduction: 4-(3,5-dichloro-phenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,5-dichloro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The ester group allows for easy hydrolysis, releasing the active phenoxybutanoic acid moiety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 4-(3,5-dichloro-phenoxy)butanoate belongs to a broader class of ethyl esters with aromatic or heteroatom substituents. Key analogs include:
Key Observations :
- The 3,5-dichloro-phenoxy group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to non-halogenated analogs like ethyl 4-phenoxybutanoate. This likely reduces volatility and enhances lipophilicity .
- Compared to ethyl hexanoate and octanoate (), the aromatic substituent in the target compound may decrease volatility due to increased molecular weight and intermolecular interactions (e.g., dipole-dipole from Cl substituents) .
Volatility and Stability Trends
highlights volatility trends in ethyl esters during sequential washings.
- Ethyl hexanoate (peak 9) and ethyl octanoate (peak 21) exhibit decreasing volatility with increasing alkyl chain length. Ethyl octanoate persists through multiple washings, suggesting higher stability .
- The 3,5-dichloro-phenoxy group in the target compound likely further reduces volatility compared to these alkyl esters due to its aromatic and halogenated nature.
Hypothetical Stability Ranking (Volatility) :
Ethyl crotonate (peak 3, fastest degradation)
Ethyl hexanoate (peak 9)
This compound (hypothetical)
Ethyl octanoate (peak 21, most stable)
Biological Activity
Ethyl 4-(3,5-dichloro-phenoxy)butanoate is an organic compound primarily studied for its biological activity in the context of herbicide development. This compound features a phenoxy group with chlorine substituents at the 3 and 5 positions, which enhance its chemical reactivity and biological interactions. The following sections provide a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula that allows it to interact effectively with biological systems. The presence of chlorine atoms increases its binding affinity to molecular targets such as enzymes and receptors, which is crucial for its herbicidal activity.
The mechanism of action involves the inhibition or modulation of specific biological pathways through enzyme interaction. This compound primarily acts by:
- Inhibiting Enzymatic Activity : It binds to enzymes involved in plant growth regulation, disrupting normal physiological processes.
- Modulating Receptor Activity : The compound can influence receptor-mediated pathways, leading to altered gene expression related to growth and development.
Research Findings
Several studies have explored the biological activity of this compound, focusing on its herbicidal properties:
- Herbicidal Efficacy : Research indicates that this compound exhibits significant herbicidal activity against various weed species. Its effectiveness is attributed to its ability to inhibit key metabolic pathways in plants.
- Phytotoxicity Studies : Comparative studies have shown that this compound has higher phytotoxicity than other similar compounds due to its unique substitution pattern.
- Case Studies : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of this compound compared to related compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| Ethyl 4-(2,4-dichloro-phenoxy)butanoate | Chlorine at different positions (2 and 4) | Different reactivity and herbicidal spectrum |
| Ethyl 4-(2,5-dichloro-phenoxy)butanoate | Chlorine at positions (2 and 5) | Unique steric effects influencing biological activity |
| 4-(3,5-dichloro-phenoxy)butanoic acid | Free acid form without esterification | Different solubility and reactivity |
| Ethyl 4-methylphenoxybutanoate | Methyl group instead of chlorine | Altered physical properties affecting herbicidal efficacy |
Synthesis Process
The synthesis of this compound typically involves an esterification reaction:
- Reactants : Combine 4-(3,5-dichloro-phenoxy)butanoic acid with ethanol.
- Catalyst : Use a strong acid catalyst (e.g., sulfuric acid).
- Conditions : Conduct the reaction under reflux to ensure complete conversion to the ester.
This process can be optimized using continuous flow reactors in industrial applications to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
